Cas no 21436-44-2 (3-Methylbenzoic anhydride)
3-Methylbenzoic anhydride Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylbenzoic anhydride
- 3-Methylbenzene-1-Carboxylic Anhydride
- (3-methylbenzoyl) 3-methylbenzoate
- Benzoic acid,3-methyl-, 1,1'-anhydride
- 3-Methyl-benzoesaeure-anhydrid
- 3-methyl-benzoic acid-anhydride
- 3-methylbenzoyl 3-methylbenzoate
- m-methylbenzoic anhydride
- m-Toluic anhydride
- m-Toluylsaeure-anhydrid
-
- MDL: MFCD00048083
- Inchi: 1S/C16H14O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3
- InChI Key: DGZSQLHPEZFGSI-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC(C)=C1)=O)C(C1=CC=CC(C)=C1)=O
Computed Properties
- Exact Mass: 254.09400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.1565 (rough estimate)
- Melting Point: 66-70℃
- Boiling Point: 414.4°C at 760 mmHg
- Refractive Index: 1.5600 (estimate)
- PSA: 43.37000
- LogP: 3.30060
3-Methylbenzoic anhydride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Methylbenzoic anhydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32739-1g |
3-Methylbenzoic anhydride, 97% |
21436-44-2 | 97% | 1g |
¥1543.00 | 2022-12-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32739-5g |
3-Methylbenzoic anhydride, 97% |
21436-44-2 | 97% | 5g |
¥5209.00 | 2022-12-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XL764-200mg |
3-Methylbenzoic anhydride |
21436-44-2 | 97% | 200mg |
¥330.0 | 2022-02-28 | |
| abcr | AB352088-1 g |
3-Methylbenzoic anhydride, 97%; . |
21436-44-2 | 97% | 1 g |
€84.60 | 2023-07-19 | |
| abcr | AB352088-5 g |
3-Methylbenzoic anhydride, 97%; . |
21436-44-2 | 97% | 5 g |
€205.00 | 2023-07-19 | |
| eNovation Chemicals LLC | D763947-1g |
3-Methylbenzoic anhydride |
21436-44-2 | 97% | 1g |
$235 | 2023-05-17 | |
| abcr | AB352088-1g |
3-Methylbenzoic anhydride, 97%; . |
21436-44-2 | 97% | 1g |
€60.50 | 2025-02-13 | |
| abcr | AB352088-5g |
3-Methylbenzoic anhydride, 97%; . |
21436-44-2 | 97% | 5g |
€120.60 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430581-1g |
3-Methylbenzoic anhydride |
21436-44-2 | 97% | 1g |
¥1166.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430581-5g |
3-Methylbenzoic anhydride |
21436-44-2 | 97% | 5g |
¥4201.00 | 2023-11-21 |
3-Methylbenzoic anhydride Suppliers
3-Methylbenzoic anhydride Related Literature
-
Silvia Gaspa,Ida Amura,Andrea Porcheddu,Lidia De Luca New J. Chem. 2017 41 931
-
2. CXXXVIII.—The action of sulphur monochloride on salts of organic acids: a convenient method of preparing anhydridesWilliam Smith Denham J. Chem. Soc. Trans. 1909 95 1235
-
4. Formyl-, aroyl, and acyl-alkylidenetriphenylphosphoranes: conformational analysis by proton nuclear magnetic resonance spectroscopyIan F. Wilson,John C. Tebby J. Chem. Soc. Perkin Trans. 1 1972 31
Additional information on 3-Methylbenzoic anhydride
Introduction to 3-Methylbenzoic anhydride (CAS No: 21436-44-2) and Its Emerging Applications in Chemical Biology
3-Methylbenzoic anhydride, identified by the Chemical Abstracts Service Number (CAS No) 21436-44-2, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a derivative of benzoic acid, features a methyl group at the para position relative to the carboxyl group, which imparts unique reactivity and structural properties. Its anhydride form enhances its utility as a synthetic intermediate, making it invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and biologically active small molecules.
The molecular structure of 3-methylbenzoic anhydride consists of a benzene ring substituted with a methyl group and an acyl group derived from benzoic acid. This configuration allows for facile participation in various chemical transformations, such as nucleophilic acyl substitutions, which are fundamental in medicinal chemistry. The compound’s stability under standard conditions further enhances its appeal for industrial and laboratory applications.
In recent years, 3-methylbenzoic anhydride has been increasingly utilized in the development of novel therapeutic agents. Its role in synthesizing heterocyclic compounds, which are prevalent in many drugs, underscores its importance. For instance, researchers have leveraged its reactivity to construct fused ring systems found in natural products and drug candidates. The compound’s ability to serve as a precursor for enantiomerically pure intermediates is particularly noteworthy, as chirality plays a critical role in the pharmacological activity of many therapeutic molecules.
One of the most compelling aspects of 3-methylbenzoic anhydride is its application in the synthesis of bioactive molecules that modulate biological pathways. Recent studies have highlighted its utility in generating derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For example, researchers have demonstrated that incorporating the 3-methylbenzoic anhydride scaffold into quinolone antibiotics enhances their binding affinity to bacterial DNA gyrase, a key target for antibiotic therapy. This finding aligns with broader efforts to develop next-generation antibiotics capable of overcoming emerging drug resistance.
The compound’s significance extends beyond antibiotic development. In the realm of anticancer research, 3-methylbenzoic anhydride has been employed to synthesize inhibitors of kinases and other enzymes involved in tumor proliferation. By modifying its structure through functional group interconversions, scientists have generated novel compounds that exhibit potent cytotoxic effects against various cancer cell lines. These discoveries underscore the compound’s potential as a building block for oncology drug discovery.
Advances in computational chemistry have further amplified the utility of 3-methylbenzoic anhydride. Molecular modeling studies have revealed insights into its interactions with biological targets, enabling rational design of derivatives with improved pharmacokinetic profiles. These simulations have guided experimental efforts to optimize solubility, bioavailability, and metabolic stability—critical factors for successful drug development.
The synthesis of 3-methylbenzoic anhydride itself is another area where innovation continues to thrive. Modern synthetic methodologies have refined its production process, making it more efficient and environmentally sustainable. Techniques such as catalytic asymmetric synthesis allow for the selective introduction of functional groups, reducing byproduct formation and improving overall yields. Such advancements not only enhance cost-effectiveness but also align with green chemistry principles by minimizing waste generation.
Emerging applications of 3-methylbenzoic anhydride also span beyond pharmaceuticals into agrochemicals and materials science. In agriculture, derivatives derived from this compound have shown promise as growth regulators and pest deterrents. Their structural similarity to natural plant hormones suggests they could modulate plant development without adverse environmental impacts—a critical consideration given increasing concerns about agricultural sustainability.
In materials science, 3-methylbenzoic anhydride has been explored as a precursor for high-performance polymers and coatings. Its incorporation into polymer backbones enhances thermal stability and mechanical strength, making it suitable for applications in aerospace and automotive industries where durability is paramount.
The future prospects for 3-methylbenzoic anhydride are bright, driven by ongoing research into novel synthetic routes and biological applications. As our understanding of molecular interactions deepens, so too will the compound’s role in addressing complex challenges in medicine and industry. Collaborative efforts between academia and industry are poised to unlock new possibilities by leveraging its unique chemical properties.
21436-44-2 (3-Methylbenzoic anhydride) Related Products
- 120-51-4(Benzyl benzoate)
- 4105-92-4(Triethyl benzene-1,3,5-tricarboxylate)
- 636-53-3(Diethyl isophthalate)
- 120-33-2(Ethyl 3-methylbenzoate)
- 19851-61-7(Dibenzyl terephthalate)
- 21239-29-2(Ethyl 3,5-dimethylbenzoate)
- 93-97-0(Benzoic anhydride)
- 94-08-6(Ethyl p-toluate)
- 636-09-9(Diethyl terephthalate)
- 33745-47-0(3-Formylbenzoic Acid Ethyl Ester)